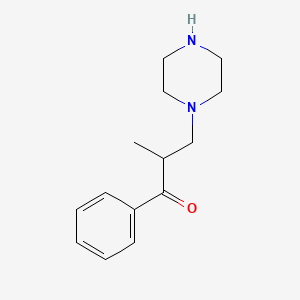
2-Methyl-1-phenyl-3-(piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-phenyl-3-(piperazin-1-yl)propan-1-one is an organic compound with the molecular formula C13H18N2O This compound is known for its unique structure, which includes a phenyl group, a piperazine ring, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-3-(piperazin-1-yl)propan-1-one typically involves the reaction of 2-methyl-1-phenylpropan-1-one with piperazine under specific conditions. One common method involves the use of a solvent such as chloroform or ethanol, with the reaction being carried out at room temperature or under reflux conditions. The reaction may require a catalyst or an acid/base to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenyl-3-(piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-Methyl-1-phenyl-3-(piperazin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyl-3-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(piperazin-1-yl)ethanone
- 2-Methyl-1-phenyl-3-(1-piperidinyl)-1-propanone
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
2-Methyl-1-phenyl-3-(piperazin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a phenyl group and a piperazine ring allows for versatile reactivity and potential interactions with various biological targets .
Properties
IUPAC Name |
2-methyl-1-phenyl-3-piperazin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12(11-16-9-7-15-8-10-16)14(17)13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMJNCUHXCFJAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCNCC1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561963 |
Source


|
| Record name | 2-Methyl-1-phenyl-3-(piperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61808-98-8 |
Source


|
| Record name | 2-Methyl-1-phenyl-3-(piperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(4-Methylphenyl)-2-oxoethyl]-2H-1,4-benzoxazin-2-one](/img/structure/B14564461.png)
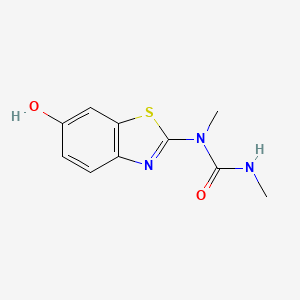
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-iodophenyl)-](/img/structure/B14564473.png)
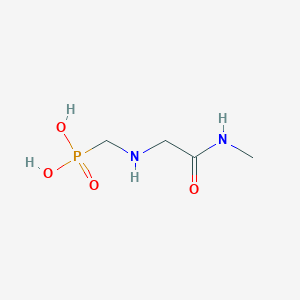
![Diethyl [(2-nitrophenyl)acetyl]propanedioate](/img/structure/B14564495.png)
![(3beta,5alpha,22S)-3-[(Oxan-2-yl)oxy]cholestane-20,22-diol](/img/structure/B14564499.png)

![2-[2-(4-Nitrophenyl)ethenyl]naphtho[2,3-D][1,3]thiazole](/img/structure/B14564501.png)
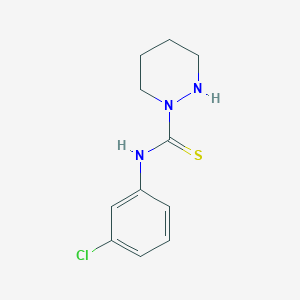
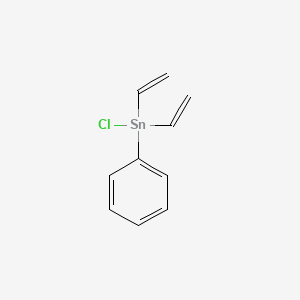
![1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,9,9a-tetrahydro-](/img/structure/B14564527.png)
![2-[(2-Carboxyphenyl)sulfanyl]benzene-1,3-dicarboxylic acid](/img/structure/B14564535.png)
![Copper;[1-carboxy-2-(4-ethoxycarbonyloxyphenyl)ethyl]azanide](/img/structure/B14564548.png)

